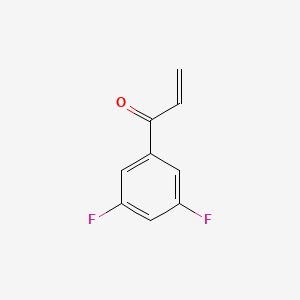
1-(3,5-Difluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)prop-2-en-1-one is a fluorinated organic compound with the molecular formula C9H6F2O. It is a derivative of chalcone, characterized by the presence of a 3,5-difluorophenyl group attached to a prop-2-en-1-one moiety.
Preparation Methods
The synthesis of 1-(3,5-Difluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-difluorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and purity while minimizing production costs .
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(3,5-Difluorophenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-inflammatory and anticancer properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound inhibits neutrophilic inflammation by modulating the MAPK and Akt pathways. This modulation affects the production of superoxide anions and elastase release, which are key factors in the inflammatory response .
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)ethanone: This compound is structurally similar but lacks the prop-2-en-1-one moiety.
1-(4-Fluorophenyl)prop-2-en-1-one: This compound has a single fluorine atom and exhibits different reactivity and properties compared to this compound.
The uniqueness of this compound lies in its dual fluorine substitution, which imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H6F2O |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5H,1H2 |
InChI Key |
OLGJBEOEYFFBBC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















